molecular formula C16H20FN3O3 B6624100 (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid

(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid

Cat. No.: B6624100
M. Wt: 321.35 g/mol
InChI Key: CGOJQMCVXJSXMT-XPTSAGLGSA-N
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Description

The compound (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid is a synthetic organic molecule characterized by its complex structure, which includes a benzimidazole ring substituted with a fluorine atom, a propanoylamino group, and a methylpentanoic acid moiety

Properties

IUPAC Name

(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c1-3-9(2)14(16(22)23)20-13(21)8-7-12-18-11-6-4-5-10(17)15(11)19-12/h4-6,9,14H,3,7-8H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/t9-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOJQMCVXJSXMT-XPTSAGLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCC1=NC2=C(N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CCC1=NC2=C(N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Attachment of the Propanoylamino Group: This step involves the acylation of the benzimidazole with a suitable acyl chloride or anhydride in the presence of a base like triethylamine.

    Formation of the Methylpentanoic Acid Moiety: The final step involves coupling the intermediate with a protected amino acid derivative, followed by deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the propanoylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups or the benzimidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzimidazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohols or amines. Substitution reactions could result in various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorine atom can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzimidazole ring can intercalate with DNA, while the fluorine atom can enhance binding affinity through halogen bonding. The propanoylamino group may facilitate interactions with protein active sites, and the methylpentanoic acid moiety can influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-[3-(1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.

    (2S,3S)-2-[3-(4-chloro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological interactions.

    (2S,3S)-2-[3-(4-fluoro-1H-indazol-2-yl)propanoylamino]-3-methylpentanoic acid: Features an indazole ring instead of benzimidazole, potentially affecting its binding properties and stability.

Uniqueness

The presence of the fluorine atom in (2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid distinguishes it from similar compounds, enhancing its binding affinity and specificity for certain biological targets. This unique feature can lead to improved efficacy and selectivity in its applications.

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